molecular formula C29H29N3O4 B11412989 4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11412989
M. Wt: 483.6 g/mol
InChI Key: YEUKBJDOHYJVCT-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzyl ethers and ethoxyphenyl derivatives, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the aromatic rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(METHOXY)-3-ETHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

4-(3-ethoxy-4-phenylmethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H29N3O4/c1-3-16-32-28(25-26(30-31-27(25)29(32)34)21-12-8-9-13-22(21)33)20-14-15-23(24(17-20)35-4-2)36-18-19-10-6-5-7-11-19/h5-15,17,28,33H,3-4,16,18H2,1-2H3,(H,30,31)

InChI Key

YEUKBJDOHYJVCT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC

Origin of Product

United States

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